6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
Descripción
The compound 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione belongs to the pyrrolo[2,3-d]pyrimidine-dione class, a scaffold widely explored in medicinal chemistry due to its structural versatility and biological relevance. The core structure consists of a fused pyrrole-pyrimidine system with ketone functionalities at positions 2 and 3. Key substitutions include:
- Position 6: An indoline-1-carbonyl group, introducing a bicyclic indoline moiety linked via a carbonyl.
- Position 7: A 3-methoxypropyl chain, which balances lipophilicity and solubility due to the ether oxygen and alkyl spacer .
- Positions 1 and 3: Methyl groups that stabilize the tautomeric form of the core and modulate pharmacokinetic properties.
For example, describes the synthesis of a related carboxylic acid derivative through functionalization of the pyrrolo[2,3-d]pyrimidine core . The indoline-1-carbonyl group likely replaces the carboxylic acid moiety in this scaffold, a strategy seen in kinase inhibitor design to optimize target engagement .
Propiedades
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-22-18-15(19(26)23(2)21(22)28)13-17(24(18)10-6-12-29-3)20(27)25-11-9-14-7-4-5-8-16(14)25/h4-5,7-8,13H,6,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZGMFFXHCDTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves multiple steps, typically starting with the preparation of the indoline and pyrrolo[2,3-d]pyrimidine cores. The indoline core can be synthesized via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . The pyrrolo[2,3-d]pyrimidine core can be synthesized through copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles . The final compound is obtained by coupling these cores with the appropriate carbonyl and methoxypropyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using cost-effective and environmentally friendly reagents.
Análisis De Reacciones Químicas
Types of Reactions
6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl group using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that pyrrolo[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines, potentially functioning through mechanisms that involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
Case Study: A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine could induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression. This suggests that the compound may serve as a lead structure for developing new anticancer agents .
2. Antiviral Properties
The compound has shown promise in antiviral applications, particularly against viral infections where traditional therapies are ineffective. Its structural features allow it to interact with viral enzymes or proteins, thereby inhibiting viral replication.
Case Study: In vitro studies have reported that certain pyrrolo[2,3-d]pyrimidine derivatives can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV). These findings underscore the potential of this compound class in antiviral drug development .
Pharmacological Properties
1. Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of kinases that are critical in cancer progression and inflammation.
Case Study: A patent describes a series of indoline compounds that exhibit kinase inhibition properties, which could be relevant for treating diseases characterized by aberrant kinase activity .
2. Neuroprotective Effects
Emerging research suggests that pyrrolo[2,3-d]pyrimidine derivatives may possess neuroprotective effects. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role.
Case Study: Experimental models have shown that these compounds can reduce oxidative stress markers and improve neuronal survival rates under stress conditions, indicating their potential use in neuroprotection strategies .
Summary of Key Applications
Mecanismo De Acción
The mechanism of action of 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The indoline and pyrimidine moieties can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Position 6 Modifications
- The indoline-1-carbonyl group in the target compound provides a rigid, planar structure that may enhance interactions with hydrophobic kinase pockets, compared to the flexible 2-(2-chlorophenyl)ethyl (Compound 10) or 2,5-dimethoxybenzyl (Compound 13) groups .
- The carbonyl linker in the target compound could improve metabolic stability over the ester or amine-linked substituents in analogs .
Position 7 Modifications
Physicochemical Properties
- The target compound’s indoline-1-carbonyl group increases molecular weight (~465 g/mol) and lipophilicity compared to simpler aryl substitutions. This may enhance membrane permeability but require formulation optimization for in vivo efficacy .
Actividad Biológica
The compound 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione , often referred to as a pyrrolo-pyrimidine derivative, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes an indoline moiety and a pyrrolo-pyrimidine core. Its molecular formula is , with a molecular weight of approximately 380.4 g/mol.
Research has indicated that this compound exhibits antiproliferative and cytotoxic properties against various cancer cell lines. The mechanisms of action appear to involve:
- Inhibition of Kinase Activity : Similar compounds have shown efficacy in inhibiting kinases such as FLT3 and CDKs (Cyclin-dependent kinases), which are crucial in cell cycle regulation and tumor proliferation .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
- Selectivity in Targeting Cancer Cells :
Comparative Biological Activity
| Compound | Activity | Cell Line | IC50 (µM) |
|---|---|---|---|
| 6-(indoline-1-carbonyl)-7-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione | Antiproliferative | MCF-7 | 10 |
| Pyrrolo[2,3-d]pyrimidine Derivative | FLT3 Inhibition | AML Cells | 5 |
| Indole Derivative | Neuroprotection | Neuronal Cells | 20 |
Q & A
What are the established synthetic routes for pyrrolo[2,3-d]pyrimidine derivatives, and how can they be adapted for this compound?
Level: Basic
Methodological Answer:
The core pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines in isopropanol with HCl catalysis under reflux (12–48 hours) to introduce substituents at position 4 . Adapting this to the target compound requires sequential functionalization:
Indoline-1-carbonyl introduction : Use a coupling agent (e.g., EDC/HOBt) to attach the indoline moiety to the pyrrolo[2,3-d]pyrimidine core.
3-Methoxypropyl addition : Alkylation at position 7 via SN2 reaction with 3-methoxypropyl bromide under basic conditions (e.g., NaH in DMF).
Methylation : Dimethylation at positions 1 and 3 using methyl iodide and a strong base (e.g., KOH) .
How can reaction conditions be optimized to improve yield and purity during substituent introduction?
Level: Advanced
Methodological Answer:
Key variables include solvent choice, temperature, and catalyst loading:
- Solvent : Isopropanol or ethanol improves solubility of aromatic amines, while DMF enhances reactivity for sterically hindered substrates .
- Catalyst : Acid concentration (e.g., 3 drops conc. HCl per 5 mL solvent) minimizes side reactions.
- Reaction Time : Extending reflux to 24–48 hours for bulky amines (e.g., indoline derivatives) increases conversion rates.
- Work-up : Precipitation with water followed by recrystallization (methanol:DMF, 10:1) removes unreacted starting materials .
What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions via coupling patterns. For example, the indoline carbonyl group produces a downfield shift (~165–170 ppm in 13C NMR), while the 3-methoxypropyl chain shows triplet signals near δ 3.3–3.5 ppm .
- HRMS : Validate molecular formula (e.g., [M+H]+ ion for C22H25N5O4).
- IR : Detect carbonyl stretches (~1670–1700 cm⁻¹) and NH/OH bands.
- Resolving discrepancies : Compare experimental data with DFT-calculated NMR shifts or repeat under anhydrous conditions to eliminate solvent artifacts .
How can researchers design kinase inhibition assays to evaluate this compound’s pharmacological potential?
Level: Advanced
Methodological Answer:
Kinase Selection : Prioritize kinases structurally related to the compound’s scaffold (e.g., DYRK1A or JAK kinases) .
Assay Protocol :
- Use a fluorescence-based ADP-Glo™ assay to measure kinase activity inhibition.
- Test IC50 values at 10 nM–100 μM concentrations.
- Include positive controls (e.g., staurosporine) and validate with Western blotting for downstream phosphorylation targets .
What strategies are effective for structure-activity relationship (SAR) studies of the 3-methoxypropyl substituent?
Level: Advanced
Methodological Answer:
- Variation of alkyl chain length : Synthesize analogs with ethoxypropyl or butoxypropyl groups to assess hydrophobicity effects.
- Methoxy positioning : Introduce substituents at different positions (e.g., 2-methoxypropyl) to study steric and electronic impacts.
- Biological testing : Compare IC50 values in kinase assays and logP measurements to correlate structure with bioavailability .
How should researchers address low yields in nucleophilic substitution reactions at position 7?
Level: Advanced
Methodological Answer:
- Activation of the leaving group : Replace chlorine with a better leaving group (e.g., triflate) using Tf2O in dichloromethane.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 150°C) while maintaining high pressure.
- Catalyst screening : Test Pd/Cu systems for cross-coupling reactions with aryl boronic acids .
What purification methods are recommended for isolating this compound from reaction mixtures?
Level: Basic
Methodological Answer:
- Column chromatography : Use silica gel with gradient elution (CH2Cl2:MeOH 95:5 to 90:10) for polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol-DMF) to enhance crystal purity.
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
How can computational modeling predict the compound’s binding affinity to target proteins?
Level: Advanced
Methodological Answer:
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds (e.g., between the indoline carbonyl and Lys89 in DYRK1A).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Free energy calculations : Apply MM-PBSA to quantify ΔGbinding .
What analytical methods confirm the compound’s stability under physiological conditions?
Level: Basic
Methodological Answer:
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24 hours.
- Thermal stability : Use DSC to determine melting points and detect decomposition (>300°C) .
- Light sensitivity : Expose to UV (254 nm) and analyze photodegradation products .
How can contradictory NMR data between synthetic batches be systematically analyzed?
Level: Advanced
Methodological Answer:
Batch comparison : Overlay 1H NMR spectra to identify variable peaks (e.g., residual solvents or rotamers).
Variable Temperature (VT) NMR : Heat samples to 50°C to coalesce split signals caused by conformational exchange.
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.
Elemental analysis : Confirm stoichiometry if impurities are suspected .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
